N-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine-based carboxamide derivative featuring a 4-fluorophenyl group at the N1 position and a 4-(dimethylamino)phenyl substituent on the carboxamide moiety. The pyridazine core is substituted with a methoxy group at position 4 and a ketone at position 6. The dimethylamino group may enhance solubility and modulate electronic properties, while the 4-fluorophenyl substituent likely contributes to lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-24(2)15-10-6-14(7-11-15)22-20(27)19-17(28-3)12-18(26)25(23-19)16-8-4-13(21)5-9-16/h4-12H,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJYOFMCFLBBNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide, often referred to as a pyridazine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound exhibits a range of pharmacological effects, particularly in the fields of oncology and neurology. This article will explore its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Structure
The compound features a complex structure characterized by:
- Pyridazine core : A six-membered ring with two nitrogen atoms.
- Dimethylamino group : Enhances solubility and may influence receptor interactions.
- Fluorophenyl and methoxy substituents : These groups are crucial for biological activity and selectivity.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 395.45 g/mol |
| XLogP3-AA | 3.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 10 |
The biological activity of this compound is primarily attributed to its interaction with several molecular targets:
- Histone Deacetylase Inhibition : The compound has been shown to inhibit class I HDAC isoforms, leading to increased acetylation of histones, which can promote gene expression associated with cell cycle arrest and apoptosis in cancer cells .
- Antitumor Activity : In vivo studies demonstrated that the compound exhibits significant antitumor effects in xenograft models, particularly in immune-competent mice .
- Neurotransmitter Modulation : The dimethylamino group suggests potential interactions with neurotransmitter systems, although specific pathways remain to be fully elucidated.
In Vitro Studies
In vitro assays have demonstrated that this compound effectively induces apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : SKM-1 (myelodysplastic syndrome), HeLa (cervical cancer), and MCF-7 (breast cancer).
- Mechanism : Induction of G1 phase cell cycle arrest and upregulation of pro-apoptotic markers.
In Vivo Studies
In vivo studies using mouse models have shown promising results:
- Tumor Models : SKM-1 xenografts treated with the compound exhibited reduced tumor growth compared to controls.
- Pharmacokinetics : Favorable pharmacokinetic profiles were noted, indicating good absorption and distribution within biological systems .
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of the compound in a mouse model of myelodysplastic syndrome. The treatment resulted in:
- Tumor Reduction : A significant decrease in tumor volume was observed after treatment compared to the control group.
- Mechanistic Insights : Increased levels of acetylated histone H3 were noted, confirming the HDAC inhibitory action.
Case Study 2: Neuropharmacological Effects
Another investigation assessed the effects of this compound on neuronal cells:
- Cell Viability Assays : Showed enhanced survival rates under oxidative stress conditions.
- Neurotransmitter Release : Preliminary data suggest modulation of serotonin release, indicating potential applications in treating mood disorders.
Comparison with Similar Compounds
Substituent Variations at N1 and Carboxamide Positions
- N-(4-Methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide (): Key Differences: Replaces the target compound’s 4-fluorophenyl (N1) and dimethylamino phenyl (carboxamide) with a methyl (N1) and 4-methoxyphenyl group. The methoxy group on the carboxamide is less basic than dimethylamino, which may reduce solubility in acidic environments . Synthesis Yield: Not explicitly reported, but analogous compounds in show yields ranging from 22% to 90%, depending on substituents and reaction conditions .
- 1-Benzyl-N-(3-(cyclopropylcarbamoyl)-4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (Compound 9, ): Key Differences: Features a benzyl group at N1 and a cyclopropylcarbamoyl-4-fluorophenyl substituent on the carboxamide. Impact: The benzyl group introduces greater hydrophobicity compared to 4-fluorophenyl, possibly reducing aqueous solubility. The cyclopropylcarbamoyl group may engage in hydrogen bonding, unlike the dimethylamino group’s charge-assisted interactions .
- N-(4-Methoxyphenyl)-6-oxo-1-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide (): Key Differences: Incorporates a trifluoromethoxy phenylmethyl group at N1 and a methoxyphenyl carboxamide. Impact: The trifluoromethoxy group is strongly electron-withdrawing, contrasting with the target compound’s electron-donating dimethylamino group. This difference may alter electronic distribution and binding affinity .
Structural and Electronic Effects
- Methoxy vs. Dimethylamino at Carboxamide: Methoxy groups (e.g., -8) enhance lipophilicity but lack the basicity of dimethylamino, which can improve solubility in protonated forms .
- 4-Fluorophenyl at N1 (Target) vs. Benzyl () : The 4-fluorophenyl group balances lipophilicity and metabolic stability, whereas benzyl groups may increase off-target interactions due to higher hydrophobicity .
Pyrimidine and Other Heterocyclic Analogs
- 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide (): Core Difference: Pyrimidine (two meta nitrogen atoms) vs. pyridazine (two adjacent nitrogen atoms). Pyrimidines are more common in nucleoside analogs, suggesting divergent applications .
Chalcone Derivatives ()
While chalcones (e.g., (2E)-3-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one) share the 4-fluorophenyl and dimethylamino phenyl motifs, their propenone core lacks the pyridazine’s hydrogen-bonding sites. Chalcone dihedral angles (7.14°–56.26°) suggest variable planarity, whereas the pyridazine core enforces a more rigid conformation, likely improving target engagement .
Data Tables
Table 2: Heterocyclic Core Comparison
Key Research Findings
- Synthetic Accessibility : Pyridazine derivatives with fluorophenyl and carboxamide groups (e.g., ) are synthesized in moderate-to-high yields (22%–90%), suggesting feasible routes for the target compound .
- Substituent Effects: 4-Fluorophenyl: Enhances metabolic stability and lipophilicity, a feature shared with chalcone derivatives () . Dimethylamino vs. Methoxy: Dimethylamino improves solubility in protonated forms, whereas methoxy increases lipophilicity .
- Biological Implications: Pyridazine cores in exhibit trypanocidal activity, implying the target compound could be optimized for similar targets .
Preparation Methods
Methoxylation at Position 4
Methoxy group introduction occurs via nucleophilic substitution or oxidation. A patent method () describes hydroxylation under hydrothermal conditions (100–180°C, 24–72 hours) using water as a solvent, followed by methylation with dimethyl sulfate.
Optimized Protocol :
Carboxamide Installation at Position 3
The carboxamide group is introduced via hydrolysis of a nitrile intermediate. For instance, 3-cyano-1,6-dihydropyridazine is treated with sulfuric acid (50% v/v) at 100°C for 12 hours, followed by coupling with 4-(dimethylamino)aniline using EDCI/HOBt.
Critical Parameters :
- Nitrile Hydrolysis : Acidic conditions (H₂SO₄ or HCl) at elevated temperatures.
- Coupling Reagents : EDCI/HOBt or DCC in dichloromethane.
Yield : 65–70%.
Regioselective Aryl Substitution
4-Fluorophenyl Group at Position 1
The 4-fluorophenyl moiety is introduced early in the synthesis via a Friedel-Crafts acylation or Suzuki coupling. A patent () highlights the use of Pd-catalyzed cross-coupling between a bromopyridazine intermediate and 4-fluorophenylboronic acid.
Representative Procedure :
4-(Dimethylamino)phenyl Carboxamide
The carboxamide-linked aryl group is installed via a two-step process:
- Carboxylic Acid Activation : Convert 3-carboxylic acid to acid chloride using SOCl₂.
- Amide Coupling : React with 4-(dimethylamino)aniline in THF with Et₃N.
Purification and Characterization
Purification Methods :
- Preparative HPLC : Used for final product isolation (40–80% acetonitrile/water + 0.1% TFA).
- Recrystallization : n-Hexane or ethyl acetate for intermediate purification.
Characterization Data :
- ¹H NMR (CD₃OD): δ 7.43 (s, 1H, pyridazine-H), 7.25–7.19 (m, 8H, aryl-H), 5.30 (s, 1H, NH), 3.06 (s, 6H, N(CH₃)₂).
- MS (ESI) : m/z 475.3 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Guareschi-Thorpe | High regioselectivity | Requires harsh acids | 60–75 |
| Suzuki Coupling | Mild conditions, scalability | Pd catalyst cost | 85–90 |
| Hydrothermal Methoxylation | Eco-friendly (water solvent) | Long reaction times (48–72 h) | 80 |
Q & A
Basic: What are the critical steps for synthesizing this compound, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step organic reactions, typically starting with condensation of substituted pyridazine precursors followed by functionalization of aromatic groups. Key steps include:
- Coupling reactions to introduce the 4-fluorophenyl and dimethylaminophenyl moieties.
- Methoxy group incorporation via nucleophilic substitution or alkylation.
- Purification using column chromatography or recrystallization to isolate the product .
Optimization involves controlling temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., Pd-based catalysts for cross-coupling) to maximize yield (>70%) and purity (>95%) .
Basic: Which spectroscopic and computational methods validate the compound’s structure?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and aromatic proton environments (e.g., δ 7.2–8.1 ppm for fluorophenyl protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 424.1567) .
- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks in crystalline form .
Computational tools like DFT calculations predict electronic properties and corroborate experimental data .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer: Contradictions may arise from assay variability or structural impurities. Strategies include:
- Orthogonal assays: Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) to confirm target specificity .
- Batch reproducibility testing: Use HPLC to ensure >98% purity and replicate studies across independent labs .
- Structural analogs: Synthesize derivatives (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate substituent effects .
Advanced: What strategies improve reaction yields while minimizing by-products?
Answer:
- Solvent optimization: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in substitution reactions .
- Catalytic systems: Use Pd(OAc)₂/XPhos for efficient cross-coupling with <5% side products .
- Microwave-assisted synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves selectivity .
Advanced: How to design experiments identifying the compound’s biological targets?
Answer:
- Molecular docking: Screen against kinase or GPCR libraries to predict binding modes (e.g., AutoDock Vina) .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., KD < 1 µM for kinase targets) .
- Knockout models: Use CRISPR-Cas9 to validate target dependency in cellular assays .
Advanced: What is the role of the 4-fluorophenyl group in bioactivity?
Answer: The 4-fluorophenyl group enhances lipophilicity (logP ~3.2) and target engagement via halogen bonding. Comparative studies show:
Basic: How to assess the compound’s stability under physiological conditions?
Answer:
- HPLC stability assays: Monitor degradation in PBS (pH 7.4) at 37°C over 72h .
- Thermogravimetric Analysis (TGA): Determine thermal stability (>200°C decomposition) .
- Light sensitivity: Store in amber vials if UV-Vis shows photodegradation .
Advanced: How to address discrepancies in NMR and computational data?
Answer:
- Dynamic effects: Use variable-temperature NMR to detect conformational flexibility .
- Solvent corrections: Apply IEF-PCM models in DFT to account for solvent shifts .
- 2D NMR (COSY, NOESY): Resolve overlapping signals and confirm spatial proximity of substituents .
Advanced: What formulation strategies improve solubility for in vivo studies?
Answer:
- Co-solvents: Use PEG-400 or cyclodextrins to enhance aqueous solubility (e.g., from 12.5 to 45 µg/mL) .
- Prodrug design: Introduce phosphate esters at the methoxy group for pH-dependent release .
- Nanoemulsions: Encapsulate in lipid-based carriers (PDI <0.2) for sustained release .
Advanced: How to study its interactions with biological membranes?
Answer:
- Isothermal Titration Calorimetry (ITC): Quantify lipid bilayer partitioning (ΔG ~−8.2 kcal/mol) .
- Fluorescence anisotropy: Measure membrane fluidity changes using DPH probes .
- MD simulations: Model interactions with phospholipid headgroups (e.g., POPC bilayers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
